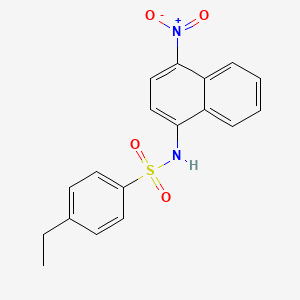

4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an ethyl group and a nitronaphthalene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide typically involves the reaction of 4-nitronaphthalene-1-amine with 4-ethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Reduction: 4-ethyl-N-(4-aminonaphthalen-1-yl)benzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide typically involves the reaction of 4-nitronaphthalene-1-amine with 4-ethylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine. The reaction is carried out in organic solvents such as dichloromethane at room temperature or slightly elevated temperatures to ensure complete conversion of reactants.

Chemical Reactions

The compound can undergo various chemical reactions:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium or tin(II) chloride.

- Substitution : The sulfonamide group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that sulfonamides, including this compound, exhibit significant antibacterial properties. They have been tested against various bacterial strains, showing potential as effective antimicrobial agents .

- Anticancer Potential : Studies have demonstrated that derivatives of benzenesulfonamides can inhibit carbonic anhydrase IX, which is overexpressed in many cancers. This inhibition leads to apoptosis in cancer cell lines such as MDA-MB-231, indicating the potential for developing anticancer drugs based on this compound .

- Anti-inflammatory Effects : The compound's structural features may allow it to interact with specific molecular targets involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Materials Science

The unique structural characteristics of this compound make it suitable for designing novel materials with specific electronic or optical properties. Its application in creating organic semiconductors or sensors is an area of ongoing research.

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Antibacterial | Escherichia coli | 10.93 | Effective inhibitor |

| Anticancer | MDA-MB-231 | 25.06 | Induces apoptosis |

| Anti-inflammatory | Various | Not specified | Potential interaction with inflammatory pathways |

Case Study: Anticancer Evaluation

A study conducted on the compound's derivatives showed significant activity against carbonic anhydrase IX, leading to selective cytotoxicity towards cancer cells while sparing normal cells. The compound demonstrated a remarkable selectivity index, suggesting its potential as a therapeutic agent in cancer treatment .

Wirkmechanismus

The mechanism of action of 4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the desired biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-ethyl-N-(4-aminonaphthalen-1-yl)benzenesulfonamide: A reduced form of the compound with an amino group instead of a nitro group.

N-(4-nitronaphthalen-1-yl)benzenesulfonamide: A similar compound lacking the ethyl group on the benzene ring.

Uniqueness

4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide is unique due to the presence of both an ethyl group and a nitronaphthalene moiety, which confer distinct chemical and physical properties.

Biologische Aktivität

4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following components:

- Chemical Formula : C₁₈H₁₆N₂O₄S

- CAS Number : 333310-84-2

- Molecular Weight : 358.39 g/mol

This structure enables interactions with various biological targets, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. The nitro group on the naphthalene ring enhances electron affinity, allowing for effective binding to target proteins.

Target Interactions

The compound has been shown to interact with several key biological targets:

- Enzymes : It inhibits certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptors : It may act as an antagonist or agonist in receptor-mediated pathways, influencing signaling cascades.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.

- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM. This suggests a strong potential for development as an anticancer agent.

Study 2: Antimicrobial Activity

In vitro tests revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus.

Study 3: Mechanistic Insights

Mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment with varying concentrations of the compound.

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-2-13-7-9-14(10-8-13)25(23,24)19-17-11-12-18(20(21)22)16-6-4-3-5-15(16)17/h3-12,19H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIJKCWKBQVEKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.